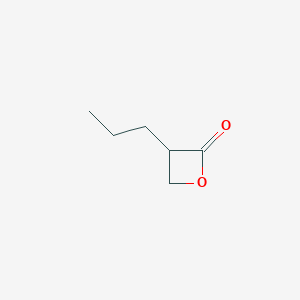

beta-Propyl-beta-propiolactone

Descripción

Historical Perspectives and Academic Significance of Beta-Lactones in Organic and Polymer Chemistry

The history of lactones, cyclic esters formed by the intramolecular esterification of hydroxycarboxylic acids, dates back to the 19th century. The term "lactone" was first proposed in 1844 by the French chemist Théophile-Jules Pelouze. google.com However, it was the four-membered ring structure of beta-lactones (systematically named 2-oxetanones) that presented unique synthetic challenges and opportunities, capturing significant academic interest only more recently. researchgate.net Initially explored in the late 19th and early 20th centuries, the inherent strain and reactivity of the beta-lactone ring made these compounds difficult to isolate and handle. chinesechemsoc.org

The academic significance of beta-lactones surged with the discovery of their utility as versatile synthetic intermediates and as monomers for creating biodegradable polymers. chinesechemsoc.orgnih.gov In polymer chemistry, the ring-opening polymerization (ROP) of beta-lactones, such as beta-propiolactone (B13848) and its derivatives, provides a direct route to poly(hydroxyalkanoates) (PHAs). These polyesters are valued for their biodegradability and potential as sustainable alternatives to conventional plastics. nih.gov The ability to introduce substituents onto the beta-lactone ring allows for the synthesis of polymers with a wide range of tunable properties.

Fundamental Principles of Ring Strain and Reactivity in Beta-Lactone Systems

The chemical behavior of beta-lactones is dominated by the substantial ring strain inherent in their four-membered structure. The endocyclic bond angles are significantly compressed from the ideal tetrahedral angle, resulting in a high ring strain energy (approximately 22.8 kcal/mol). acs.orgbeilstein-journals.org This strain renders the beta-lactone ring highly susceptible to nucleophilic attack and subsequent ring-opening.

Beta-lactones are classified as ambident electrophiles, meaning they possess two sites for nucleophilic attack: the carbonyl carbon (C2) and the beta-carbon (C4). chinesechemsoc.orgacs.org This dual reactivity is a cornerstone of their synthetic utility. The regioselectivity of the ring-opening reaction depends on the nature of the nucleophile and the substitution pattern of the lactone.

Acyl-Oxygen Cleavage (Attack at C2): Hard nucleophiles and basic conditions typically favor attack at the electrophilic carbonyl carbon. This pathway results in the cleavage of the C2-O1 bond and leads to the formation of beta-hydroxy acid derivatives. researchgate.net

Alkyl-Oxygen Cleavage (Attack at C4): Soft nucleophiles and acidic conditions often promote attack at the beta-carbon (C4), leading to the cleavage of the C4-O1 bond. researchgate.net This SN2-type reaction usually proceeds with an inversion of stereochemistry at the beta-carbon. chinesechemsoc.org

Computational studies on beta-propiolactone (BPL), the parent compound, have shown that alkylation is an energetically more favorable reaction pathway than acylation for all nucleobases, which has implications for its biological activity. acs.org This inherent reactivity makes beta-lactones potent alkylating agents. nih.gov

| Feature | Description | Typical Reactions |

| Ring Strain | High (approx. 22.8 kcal/mol) due to compressed bond angles in the 4-membered ring. | Ring-Opening Polymerization, Nucleophilic Addition |

| Electrophilic Sites | C2 (Carbonyl Carbon) and C4 (Beta-Carbon). | Acyl-Oxygen Cleavage, Alkyl-Oxygen Cleavage |

| Reactivity Control | Regioselectivity is influenced by the nucleophile, solvent, and catalyst. | Formation of beta-hydroxy acids, beta-substituted carboxylic acids |

Academic Rationale for Investigating Substituted Beta-Propiolactones

The academic drive to investigate substituted beta-propiolactones, such as beta-propyl-beta-propiolactone, stems from the desire to create functional materials with precisely controlled properties. The parent compound, poly(propiolactone), is a simple polyester (B1180765). By introducing substituents onto the lactone ring, chemists can systematically alter the physical and chemical characteristics of the resulting polymers.

The primary rationale includes:

Tuning Polymer Properties: An alkyl group, such as a propyl group at the beta-position, influences the polymer's crystallinity, melting point (Tm), and glass transition temperature (Tg). Longer alkyl chains generally decrease crystallinity and lower the Tg, resulting in softer, more flexible materials. acs.org

Introducing Functionality: While a simple alkyl group like propyl adds hydrophobicity, other functional groups can be introduced to impart specific chemical handles for post-polymerization modification or to alter surface properties. nih.gov

Controlling Degradation Rates: The nature and size of the substituent can affect the rate of hydrolytic or enzymatic degradation of the resulting polyester, which is crucial for applications in biomedical devices and controlled-release systems. nih.gov

Developing Novel Copolymers: Substituted beta-lactones are valuable monomers for creating random or block copolymers. For example, copolymerizing a "soft" monomer like a beta-alkyl-propiolactone with a "hard" monomer can produce thermoplastic elastomers with desirable mechanical properties. capes.gov.br

Current Research Landscape of Beta-Propyl-Beta-propiolactone within Advanced Beta-Lactone Chemistry

Specific, detailed research on beta-propyl-beta-propiolactone (4-propyl-oxetan-2-one) is not widely available in the published scientific literature. Its existence is noted in chemical databases, but dedicated studies on its synthesis, polymerization, and properties are sparse. Research on isomers, such as α-methyl-α-propyl-β-propiolactone, has been conducted, focusing on its use in creating block copolymers with distinct thermal and mechanical properties. capes.gov.br

The current research landscape in advanced beta-lactone chemistry provides a context for the potential role of beta-propyl-beta-propiolactone. Recent studies focus on sophisticated polymerization techniques that utilize beta-propiolactone (BPL) as a key monomer:

Multicomponent Polymerization: Very recent research (2024) has demonstrated the one-pot multicomponent polymerization of BPL with other monomers like epoxides, anhydrides, and CO2. acs.org These reactions, facilitated by binary catalyst systems, create novel statistical terpolymers and copolyesters with highly adjustable properties, such as glass transition temperatures. chinesechemsoc.orgacs.org

Regioselective Polymerization: Mechanistic studies using two-dimensional NMR and density functional theory (DFT) have elucidated the ring-opening pathways in these complex polymerizations. For instance, in certain catalytic systems, BPL has been shown to ring-open selectively via alkyl Cβ–O bond cleavage. chinesechemsoc.org

Within this landscape, beta-propyl-beta-propiolactone represents a theoretically valuable but underexplored monomer. Its propyl substituent would be expected to confer increased hydrophobicity and lower the glass transition temperature of polymers compared to those made from beta-butyrolactone (B51020) (with a methyl group) or BPL (unsubstituted). Its potential application lies in its use as a comonomer in these advanced, multicomponent polymerization strategies to synthesize novel, biodegradable materials with tailored softness, flexibility, and degradation profiles. The lack of extensive research presents an opportunity for future investigations into its synthesis and reactivity within these modern polymerization frameworks.

| Research Area | Focus | Relevance to beta-Propyl-beta-propiolactone |

| Multicomponent Polymerization | One-pot synthesis of terpolymers using BPL, epoxides, and CO2. chinesechemsoc.orgacs.org | Potential use as a comonomer to tune polymer properties. |

| Catalyst Development | Design of catalysts for controlled, regioselective ring-opening. chinesechemsoc.org | Essential for predictable polymerization and material design. |

| Functional PHAs | Synthesis of poly(hydroxyalkanoates) with functional side chains. nih.gov | The propyl group is a simple, non-polar functional group. |

Structure

3D Structure

Propiedades

IUPAC Name |

3-propyloxetan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-5-4-8-6(5)7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDILZTZKTCONPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1COC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936142 | |

| Record name | 3-Propyloxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15964-17-7 | |

| Record name | beta-Propyl-beta-propiolactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015964177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Propyloxetan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Beta Propyl Beta Propiolactone and Analogous Beta Lactones

Catalytic Ring-Expansion Carbonylation of Epoxides for Beta-Lactone Synthesis

The ring-expansion carbonylation (REC) of epoxides stands out as a highly atom-economical and direct pathway for synthesizing β-lactones from readily available feedstocks like carbon monoxide (CO) and epoxides. nih.govnih.gov This method has been the subject of extensive research, leading to the development of both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalytic Systems in Ring-Expansion Carbonylation

Homogeneous catalysts, particularly bimetallic systems with the general formula [Lewis acid]⁺[Lewis base]⁻, have demonstrated remarkable activity and selectivity in the synthesis of β-lactones. nih.govnih.govresearchgate.net These catalysts typically pair a nucleophilic metal carbonyl anion, most commonly the tetracarbonylcobaltate anion ([Co(CO)₄]⁻), with a Lewis acidic metal complex cation. cornell.edu

Pioneering work in this area established that the combination of a Lewis acid with a cobalt carbonyl species is highly effective. For instance, early systems used combinations like [PPN]⁺[Co(CO)₄]⁻ (where [PPN]⁺ is bis(triphenylphosphine)iminium) with a Lewis acid such as BF₃·Et₂O to carbonylate various epoxides with high yields (60–90%). nih.gov The development of well-defined, single-component bimetallic catalysts, such as [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, represented a significant advance, enabling high efficiency and selectivity under milder conditions. researchgate.net

Researchers have extensively explored catalysts featuring aluminum(III) or chromium(III) Lewis acidic centers complexed with porphyrin or salen-type ligands. cornell.eduresearchgate.net For example, catalysts like [(porphyrin)Cr]⁺[Co(CO)₄]⁻ and [(salph)Cr]⁺[Co(CO)₄]⁻ are noted for their superior catalytic performance. researchgate.netmdpi.com These systems are highly tunable, allowing for modifications of the ligand framework to influence reactivity and selectivity. nih.gov While highly effective, a significant drawback of these homogeneous catalysts is the difficulty associated with separating the catalyst from the product and catalyst recycling, which limits their industrial scalability. nih.govnih.gov

| Catalyst System | Epoxide Substrate | Conditions | Yield (%) | Selectivity (%) | Reference |

| [PPN]Cl/Co₂(CO)₈ / BF₃·OEt₂ | Various epoxides | 62 bar CO | 60-90 | High | nih.gov |

| [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | Propylene (B89431) oxide | 880 psi CO, 50°C | High | High | researchgate.net |

| [(TPP)GaCl] / Co₂(CO)₈ | Propylene oxide | Low loading | High | - | researchgate.net |

| [(ClTPP)Al(THF)₂]⁺[Co(CO)₄]⁻ | Various epoxides | - | High | High | acs.org |

Heterogeneous Catalytic Approaches in Ring-Expansion Carbonylation

To overcome the limitations of homogeneous systems, significant effort has been directed toward developing heterogeneous catalysts for epoxide carbonylation. nih.govnih.gov Heterogeneous catalysts offer the distinct advantages of easy separation from the reaction mixture and potential for recycling, which are crucial for industrial applications. nih.govresearchgate.net

Early attempts at heterogenization often resulted in catalysts with reduced efficiency compared to their homogeneous counterparts. nih.gov However, recent advancements have focused on immobilizing highly active homogeneous catalysts onto solid supports without compromising their catalytic performance. Strategies include anchoring the bimetallic [Lewis acid]⁺[Lewis base]⁻ pairs onto porous materials like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and porous organic polymers (POPs). researchgate.netmit.edu

One successful approach involves the post-synthetic immobilization of cobaltate anions onto supports that have pre-installed Lewis acidic sites. nih.gov For example, a catalyst created by anchoring an aluminum triflate complex onto a covalent triazine framework (CTF) bearing bipyridine ligands, forming [bpy-CTF-Al(OTf)₂]⁺[Co(CO)₄]⁻, showed efficient REC of propylene oxide. nih.gov Another notable example is the incorporation of the [Co(CO)₄]⁻ anion into the Cr-based MOF, Cr-MIL-101. mit.edu This heterogeneous catalyst, Co(CO)₄⊂Cr-MIL-101, demonstrated activity and selectivity on par with leading homogeneous systems and enabled the first gas-phase continuous-flow production of β-lactones. mit.edu Similarly, chromium-porphyrin complexes have been polymerized via Friedel–Crafts reactions to create porous polymers that, after functionalization with cobaltate anions, act as highly selective and recyclable catalysts. acs.org

| Heterogeneous Catalyst | Support Material | Key Features | Performance | Reference |

| [bpy-CTF-Al(OTf)₂]⁺[Co(CO)₄]⁻ | Covalent Triazine Framework (CTF) | High surface area (684 m²/g) | Efficient REC of propylene oxide | nih.gov |

| Co(CO)₄⊂Cr-MIL-101 | Metal-Organic Framework (MOF) | Site-isolated Lewis acidic Cr(III) centers | Competitive with homogeneous systems; enables continuous flow | mit.edu |

| POP-Pc'CrCo(CO)₄ | Porous Organic Polymer (POP) | High porosity (725 m²/g); good recyclability | High selectivity and activity, comparable to homogeneous analog | mdpi.com |

| Polymerized Cr-Porphyrin-Co | Porous Organic Polymer | Tunable heterogeneity and reactivity | TOF up to 400 h⁻¹, excellent recycling selectivity | acs.org |

Mechanistic Elucidation of Carbonylation Pathways

The mechanism of epoxide carbonylation by [Lewis acid]⁺[Co(CO)₄]⁻ catalysts has been investigated in detail. acs.orgnih.gov The reaction is understood to proceed through a cooperative bimetallic pathway involving several key steps: researchgate.net

Epoxide Activation : The reaction initiates with the coordination of the epoxide's oxygen atom to the Lewis acidic cation (e.g., Al³⁺ or Cr³⁺). This activation polarizes the C-O bonds of the epoxide, making it more susceptible to nucleophilic attack. researchgate.netacs.org

Nucleophilic Ring-Opening : The activated epoxide is then attacked by the nucleophilic cobaltate anion, [Co(CO)₄]⁻. This attack typically occurs at the less sterically hindered carbon of the epoxide ring (an Sₙ2-type reaction), leading to the formation of a cobalt-alkyl intermediate. acs.org This step proceeds with an inversion of stereochemistry at the site of attack.

CO Insertion : A molecule of carbon monoxide inserts into the newly formed cobalt-carbon bond. This migratory insertion step generates a cobalt acyl species. acs.org

Ring-Closing : The final step is the rate-determining intramolecular ring closure. The oxygen alkoxide, which is still coordinated to the Lewis acid, attacks the acyl carbon, displacing the cobalt complex and forming the four-membered β-lactone ring. acs.orgnih.gov This step regenerates the catalyst ion pair and also proceeds with an inversion of stereochemistry.

Alternative Synthetic Routes to Beta-Lactones

While epoxide carbonylation is a powerful tool, other synthetic methodologies are also employed to generate β-lactones, each with its own advantages and applications.

Baeyer–Villiger Oxidation Strategies

The Baeyer–Villiger oxidation is a classic organic reaction that transforms a cyclic ketone into a lactone (or an acyclic ketone into an ester) using a peroxyacid or peroxide as the oxidant. organic-chemistry.orgwikipedia.org This reaction was first reported in 1899 by Adolf von Baeyer and Victor Villiger. wikipedia.orgnih.gov Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide, often in the presence of a Lewis or Brønsted acid. organic-chemistry.orgnih.gov

The mechanism involves the initial attack of the peroxyacid on the protonated carbonyl carbon, forming an intermediate known as the Criegee intermediate. wikipedia.org This is followed by the migration of one of the carbon atoms adjacent to the carbonyl group to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct. The regioselectivity of the reaction is determined by the migratory aptitude of the substituents on the ketone. The group that can better stabilize a positive charge will preferentially migrate. The general order of migratory ability is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org

This method has been applied to the synthesis of various natural products where a lactone moiety is a key structural feature. nih.govrsc.org Asymmetric Baeyer-Villiger oxidations, using chiral catalysts or enzymes (Baeyer-Villiger monooxygenases), can produce chiral lactones from racemic or prochiral ketones, making it a valuable tool in stereoselective synthesis. nih.govrsc.org

Ketene-Aldehyde Cycloaddition Reactions: Enantioselective and Diastereoselective Approaches

The [2+2] cycloaddition of a ketene (B1206846) with an aldehyde is a direct and atom-economical method for constructing the β-lactone ring. thieme-connect.de The development of catalytic, and particularly asymmetric, versions of this reaction has been a significant area of research.

Enantioselective Approaches: Achieving high enantioselectivity in ketene-aldehyde cycloadditions often requires a chiral catalyst that can effectively control the facial selectivity of the approach of the two reactants. Bifunctional catalysts, which combine both Lewis acidic and Lewis basic sites in a single molecule, have proven to be highly effective. For example, a quinine-tethered Co(III)-salen complex acts as a tethered Lewis acid-Lewis base catalyst. thieme-connect.de This catalyst promotes the asymmetric [2+2] cycloaddition between unsubstituted ketene and various aldehydes, producing C4-substituted β-lactones in high yields (71-97%) and with excellent enantioselectivity (>99% ee). thieme-connect.de Other approaches have utilized chiral N-heterocyclic carbenes (NHCs) to catalyze the cycloaddition of ketenes with ketones, yielding β-lactones with two contiguous stereocenters in high diastereo- and enantioselectivity. acs.org

Diastereoselective Approaches: When both the ketene and the aldehyde are substituted, the formation of two new stereocenters requires control over diastereoselectivity. The reaction can be designed to favor either cis or trans products. Generally, catalytic asymmetric [2+2] cycloadditions tend to yield cis-diastereomers as the major product. mdpi.com However, specific catalyst systems have been developed to favor the formation of trans-β-lactones, which can serve as valuable synthetic surrogates for anti-aldol products. mdpi.com Cooperative catalysis using an Al(Salen) complex in conjunction with a pyridinium (B92312) salt has been shown to produce trans-configured β-lactones with high enantioselectivity from both aromatic and aliphatic aldehydes. mdpi.com Additionally, phosphine-catalyzed cycloadditions of disubstituted ketenes with chiral β-oxyaldehydes can generate highly substituted β-lactones with moderate to good diastereoselectivity. researchgate.net

| Reaction Type | Catalyst / Reagents | Substrates | Key Outcome | Reference |

| Enantioselective Cycloaddition | Quinine-tethered Co(III)-salen | Ketene + Aldehydes | >99% ee, high yields (71-97%) | thieme-connect.de |

| Enantioselective Cycloaddition | Chiral N-heterocyclic carbene | Ketenes + Trifluoromethyl ketones | High diastereo- and enantioselectivity | acs.org |

| Diastereoselective Cycloaddition | Al(Salen)-Pyridinium Salt | Acyl bromides + Aldehydes | trans-β-lactones with high ee | mdpi.com |

| Diastereoselective Cycloaddition | Tri-n-butylphosphine | Disubstituted ketenes + Chiral β-oxyaldehydes | Highly substituted β-lactones, moderate dr | researchgate.net |

Synthesis from Beta-Halocarboxylic Acid Precursors

The synthesis of β-lactones via the intramolecular cyclization of β-halocarboxylic acids is a foundational method in organic chemistry. This approach relies on an intramolecular SN2 reaction, where the carboxylate anion acts as a nucleophile, displacing a halide at the β-position to form the strained four-membered ring. foster77.co.uk The process typically involves treating the β-halocarboxylic acid with a mild base to generate the corresponding carboxylate salt, which then undergoes ring closure.

The choice of halogen is critical; β-bromo acids are frequently used as they offer a good balance between reactivity and stability. google.com While β-chloro acids are also viable, their reaction rates are generally slower. google.com The reaction is often performed in aqueous or non-aqueous media at or below room temperature to minimize side reactions. foster77.co.ukgoogle.com Key competing reactions include intermolecular substitution, elimination to form α,β-unsaturated acids, and hydrolysis of the lactone product. google.com The high reactivity of the resulting β-lactone, driven by its significant ring strain, makes its isolation challenging and necessitates carefully controlled reaction conditions. foster77.co.ukgoogle.com

For instance, the preparation of α,α-dimethyl-β-propiolactone (pivalolactone) from β-bromo-α,α-dimethylpropionic acid has been well-documented. google.com The general principle of this reaction is applicable to the synthesis of other substituted β-lactones, including the target compound, beta-propyl-beta-propiolactone, by starting with the appropriate β-halo-β-propylbutyric acid precursor.

| Precursor | Base/Solvent System | Product | Typical Conditions | Reference |

|---|---|---|---|---|

| β-Bromocarboxylic Acid | Sodium Carbonate / Water | β-Lactone | 0–5 °C | foster77.co.uk |

| β-Chloropivalic Acid | Sodium Hydroxide / Water | Pivalolactone | 40–65 °C | google.com |

| β-Bromo-propionic acid | Base / Water | β-Propiolactone | Low Temperature | google.com |

Challenges and Innovations in the Synthesis of Functionalized Beta-Propiolactones

The synthesis of functionalized β-propiolactones is fraught with challenges, primarily stemming from the inherent strain of the four-membered ring. However, persistent research has led to significant innovations that address these difficulties.

Challenges:

Ring Strain and Reactivity : The high ring strain of β-lactones makes them susceptible to ring-opening by a wide range of nucleophiles, including water. foster77.co.uk They are also sensitive to heat and acidic conditions, which can promote polymerization or decarboxylation to form olefins. foster77.co.ukgoogle.com This reactivity profile demands that the lactonization step be placed late in a synthetic sequence. foster77.co.uk

Side Reactions : The synthesis from β-halocarboxylic acids is often plagued by competing side reactions. These include decarboxylation, hydrolysis to the corresponding β-hydroxy acid, and polymerization, all of which can significantly lower the yield of the desired lactone. google.com

Stereocontrol : Achieving high levels of stereocontrol during synthesis is a major hurdle. For chiral β-lactones, controlling the stereochemistry at both the α- and β-carbons is essential but challenging.

Substrate Scope : Classical methods may have limitations regarding the types of substituents that can be tolerated on the lactone ring, restricting the synthesis of highly functionalized or complex β-lactone structures.

Innovations:

To overcome these challenges, chemists have developed a variety of innovative synthetic methods. These modern approaches offer greater control over reactivity and stereochemistry, expanding the accessibility of complex β-lactones.

Catalytic Asymmetric Synthesis : The development of catalytic asymmetric methods has been a major breakthrough. For example, the acyl halide-aldehyde cyclocondensation (AAC) reaction provides a route to enantiomerically enriched β-lactones. nih.gov This allows for the synthesis of chiral building blocks for various applications.

Organocatalysis : Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules, including β-lactones. Chiral catalysts, such as those derived from Cinchona alkaloids, have been used to catalyze the formation of intricate structures like β-propiolactone-fused spiro[cyclopentaneoxindoles] with high enantioselectivity. researchgate.net

Carbonylation of Epoxides : The carbonylation of epoxides using transition-metal catalysts, such as bimetallic [Lewis acid]+[Co(CO)4]− systems, represents a significant industrial and laboratory-scale innovation for producing β-propiolactone and its derivatives from simple starting materials like ethylene (B1197577) oxide and carbon monoxide. researchgate.netwikipedia.org

Controlled Polymerization Techniques : Innovations in catalysis have also enabled the controlled polymerization of β-lactones. For instance, binary catalyst systems have been developed to manage the random terpolymerization of β-propiolactone with other monomers like epoxides and CO₂, overcoming the challenge of disparate reaction rates. chinesechemsoc.orgchinesechemsoc.org This allows for the synthesis of novel biodegradable polymers with tunable properties. chinesechemsoc.orgchinesechemsoc.org

Functional Group Manipulation : New strategies for modifying the β-lactone ring post-synthesis have been developed. This includes methods for the stereoselective alkylation and aldol (B89426) reactions of β-lactone enolates, particularly through the use of α-silyl substituted lactones, which facilitates the introduction of various functional groups. foster77.co.uk

| Innovation | Description | Key Advantage | Reference |

|---|---|---|---|

| Catalytic Asymmetric Cyclocondensation | Reaction of acyl halides with aldehydes catalyzed by chiral Lewis acids. | Provides access to enantiomerically enriched β-lactones. | nih.gov |

| Epoxide Carbonylation | Transition-metal catalyzed insertion of carbon monoxide into an epoxide ring. | Utilizes simple feedstocks to produce β-propiolactones. | researchgate.netwikipedia.org |

| Organocatalytic Cycloadditions | Use of small organic molecules to catalyze the formation of complex β-lactones. | Enables high enantioselectivity for intricate structures. | researchgate.net |

| Controlled Terpolymerization | Binary catalyst systems to mediate copolymerization of β-lactones with epoxides and CO₂. | Creates novel biodegradable polymers with tunable properties. | chinesechemsoc.orgchinesechemsoc.org |

Advanced Ring Opening Polymerization Rop of Beta Propyl Beta Propiolactone

Mechanistic Investigations of Beta-Lactone Ring-Opening Polymerization

The polymerization of β-lactones is thermodynamically favorable due to the high ring strain of the four-membered lactone ring. umons.ac.be The specific mechanism of ROP, however, is highly dependent on the type of initiator used and the substituents on the lactone ring. umons.ac.be

Anionic Polymerization Mechanisms

Anionic ring-opening polymerization (AROP) is a common method for polymerizing β-lactones. numberanalytics.com The mechanism is sensitive to the initiator, counterion, and solvent used. researchgate.netencyclopedia.pub

The initiation of anionic polymerization of β-lactones can occur through two primary pathways: nucleophilic attack or α-proton abstraction. mdpi.com

Nucleophilic Attack: In this pathway, a nucleophilic initiator attacks one of the electrophilic carbon atoms in the β-lactone ring. mdpi.comnih.gov Weakly nucleophilic initiators, such as carboxylate salts, typically attack the C4 carbon (the carbon attached to the alkyl group), leading to alkyl-oxygen bond cleavage. mdpi.com This generates a carboxylate anion as the active propagating species. mdpi.com Stronger nucleophiles can attack the C2 carbon (the carbonyl carbon), which can be followed by an elimination reaction. mdpi.com The choice between these two sites of attack is influenced by the "Hard and Soft Acids and Bases" (HSAB) principle, where hard nucleophiles tend to react with the hard acyl carbon, and softer nucleophiles favor the alkyl carbon. nih.gov

α-Proton Abstraction: Some strong bases can initiate polymerization by abstracting a proton from the α-carbon (C3) of the β-lactone ring. mdpi.commdpi.com This generates an enolate species, which can then initiate the polymerization, often leading to the formation of a crotonate group at the beginning of the polymer chain. mdpi.commdpi.com The prevalence of this pathway is dependent on the basicity of the initiator. mdpi.com For instance, in the polymerization of β-butyrolactone with certain sodium phenoxide initiators, both nucleophilic attack and α-proton abstraction were observed, with the ratio of resulting end groups depending on the initiator's basicity and nucleophilicity. mdpi.com

The generation of active species is a critical step that dictates the subsequent propagation mechanism. For example, the use of a potassium naphthalenide/18-crown-6 complex for β-butyrolactone polymerization proceeds via α-proton abstraction, forming a potassium crotonate that initiates propagation through a carboxylate active center. mdpi.com

The propagation in the anionic ROP of β-lactones can proceed via two distinct ring-opening modes: acyl C–O bond cleavage or alkyl C–O bond cleavage. mdpi.comresearchgate.net

Acyl C–O Bond Cleavage: This pathway involves the nucleophilic attack on the carbonyl carbon (C2) of the lactone ring. This mode of cleavage results in the formation of an alkoxide as the active propagating species. mdpi.com This is generally favored under basic conditions with softer nucleophiles. researchgate.net

Alkyl C–O Bond Cleavage: In this mode, the nucleophile attacks the β-carbon (C4), leading to the scission of the bond between the β-carbon and the ring oxygen. This results in a carboxylate propagating chain end. mdpi.com This pathway is typically favored with hard nucleophiles under neutral or acidic conditions. researchgate.net

The dominant propagation mode is influenced by several factors, including the nature of the initiator, the monomer structure, and the reaction conditions. For instance, in the anionic polymerization of β-butyrolactone, alkyl C–O cleavage is the more common pathway, leading to a carboxylate active center. mdpi.com The reduced nucleophilicity of the resulting thiocarboxylate chain-ends in the anionic polymerization of thionolactones is a key feature that helps to suppress side reactions. researchgate.net

The table below summarizes the two primary chain propagation modes in the anionic ROP of β-propiolactone.

| Propagation Mode | Site of Nucleophilic Attack | Bond Cleaved | Active Propagating Species |

| Acyl C–O Cleavage | Carbonyl Carbon (C2) | Acyl-Oxygen | Alkoxide |

| Alkyl C–O Cleavage | β-Carbon (C4) | Alkyl-Oxygen | Carboxylate |

The counterion and solvent play a crucial role in the anionic ring-opening polymerization of β-lactones, significantly influencing the reaction rate and the nature of the active species. researchgate.netencyclopedia.pub

The reactivity of the growing polymer chain is dependent on the state of the active centers, which can exist as free ions, ion pairs, or larger aggregates. semanticscholar.org The nature of the counterion and its interaction with the propagating anion dictate the equilibrium between these species. researchgate.net In less polar solvents, ion pairs are more prevalent, which are generally less reactive than free ions. wiley-vch.de

The use of bulky counterions or the addition of macrocyclic ligands like crown ethers or cryptands can enhance the polymerization of monomers like β-butyrolactone, which are typically not polymerizable by common anionic initiators. researchgate.net These agents help to separate the ion pairs, generating more reactive "naked" anions. researchgate.net For instance, the polymerization of β-butyrolactone initiated with tetrabutylammonium (B224687) acetate (B1210297) allows for the synthesis of high molar mass polymers with low dispersity. encyclopedia.pub

The polarity of the solvent also has a profound effect. Highly polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), can activate anionic initiators and promote polymerization. researchgate.net In the case of α,α-disubstituted β-propiolactones, polymerization in DMSO led to gelation and bimodal molecular weight distributions, whereas in N-methylpyrrolidone (NMP), the polymerization proceeded at a constant rate despite polymer precipitation. acs.org This highlights the intricate interplay between solvent, polymer solubility, and polymerization kinetics. For β-butyrolactone polymerization initiated with sodium phenoxides, conducting the reaction in DMSO was a key factor in activating the initiator. researchgate.net

| Factor | Effect on Anionic ROP | Example |

| Counterion | Influences the degree of ion-pairing, affecting the reactivity of the propagating species. Larger, less coordinating counterions lead to more reactive "free" anions. researchgate.net | The use of tetrabutylammonium as a counterion for acetate initiator allows for the synthesis of high molecular weight poly(β-butyrolactone). encyclopedia.pub |

| Solvent | Affects the solubility of the polymer and the dissociation of ion pairs. Polar aprotic solvents can increase the concentration of more reactive free ions. researchgate.net | DMSO can activate sodium phenoxide initiators for the polymerization of β-butyrolactone. researchgate.net |

Chain Propagation Modes: Acyl C–O Bond Cleavage versus Alkyl C–O Bond Cleavage

Cationic Polymerization Mechanisms

Cationic ring-opening polymerization (CROP) of β-lactones provides an alternative route to polyesters. researchgate.net The mechanism involves electrophilic species that activate the monomer for polymerization. numberanalytics.com

In the cationic polymerization of β-propiolactone, the process typically proceeds via acyl ions as the active centers. researchgate.net The chain propagation involves the addition of monomer to these active centers. researchgate.net A key feature of this system is the reversible combination of the active centers with the carbonyl groups of both the monomer and the polymer. researchgate.net The dielectric constant of the reaction medium can influence the polymerization, particularly at low monomer concentrations. researchgate.net

The nature of the initiator determines the initial mode of ring scission and the type of active species formed. For instance, with acylium cation initiators like CH₃CO⁺SbF₆⁻, both exocyclic and endocyclic oxygen atoms in the monomer can be attacked, leading to a mixture of alkyl-oxygen and acyl-oxygen bond scissions. researchgate.net In the polymerization of β-propiolactone, the concentration of the initially formed acylium growing species decreases as the polymerization progresses, with tertiary oxonium ions eventually becoming the exclusive growing species. researchgate.net

The propagation step in cationic ROP generally proceeds through an "active chain end" (ACE) mechanism, where the monomer's oxygen atom nucleophilically attacks the β-carbon of the tertiary oxonium ion at the growing chain end. umons.ac.be

Coordination-Insertion Polymerization Mechanisms

Catalyst-Monomer Coordination and Insertion Processes

Catalytic Systems for Controlled Polymerization of Beta-Propyl-Beta-propiolactone

The choice of catalytic system is paramount for achieving controlled polymerization of β-propyl-beta-propiolactone, which allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions, and specific end-groups.

Organocatalysis in Beta-Lactone Polymerization

In recent years, organocatalysis has emerged as a powerful, metal-free approach for the ROP of β-lactones. researchgate.net Organocatalysts offer several advantages, including lower toxicity, reduced cost, and greater tolerance to functional groups compared to many metal-based systems. researchgate.net

A variety of organic molecules have been investigated as catalysts for β-lactone polymerization, including strong organic bases such as guanidines (e.g., 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD), amidines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU), and phosphazenes (e.g., 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine, BEMP). researchgate.netrsc.org These catalysts can initiate polymerization through different mechanisms, including anionic and zwitterionic pathways. rsc.org For example, TBD has been shown to initiate the polymerization of β-butyrolactone primarily through the deprotonation of the lactone to form a crotonate species with a protonated base counterion, which then acts as the true initiator. researchgate.net

The activity of these organocatalysts can vary significantly. For instance, in the polymerization of a functionalized β-lactone, BEMP was found to be considerably more active than TBD and DBU. researchgate.netrsc.org The mechanism of polymerization and the structure of the resulting polymer are highly dependent on the specific organocatalyst used. rsc.org

Table of Research Findings on Organocatalyzed ROP of β-Lactones

| Catalyst | Monomer | Key Findings | Reference |

| TBD, DBU, BEMP | Functionalized β-lactone | BEMP showed significantly higher activity than TBD and DBU. Each organobase promotes polymerization via a distinct mechanism. | researchgate.netrsc.org |

| TBD | β-Butyrolactone | Polymerization proceeds mainly via deprotonation of the lactone to form a crotonate initiator. | researchgate.net |

| NHC-CDI betaines | rac-β-Butyrolactone | Acts as a zwitterionic organocatalyst, forming protonated betaine-crotonate ion pairs as active initiators. | acs.org |

Types of Organocatalysts and Their Specific Functions (e.g., Guanidines, Amidines, Phosphazenes)

A range of basic organic molecules have been successfully employed to initiate the ROP of β-lactones. researchgate.net The primary classes include guanidines, amidines, and phosphazenes, which are categorized as Brønsted bases that function as proton acceptors. wiley-vch.de Their specific function—acting as a nucleophile to directly attack the monomer or as a base to activate an initiator—depends on their chemical structure and the reaction conditions. rsc.org

Guanidines: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a prominent guanidine-type catalyst. rsc.orgnih.gov TBD can initiate polymerization through different pathways. In some cases, it acts as a nucleophile, directly attacking the β-lactone ring. umons.ac.be However, it is more commonly proposed to function as a base, deprotonating an initiator (like an alcohol) or the β-lactone monomer itself at the α-position, which then initiates polymerization. researchgate.netumons.ac.benih.gov

Amidines: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a widely used amidine-based catalyst. rsc.orgnih.gov Similar to TBD, DBU's role can be dual. It can act as a nucleophilic initiator or as a base to activate a co-initiator. rsc.org The mechanism is often dependent on factors like temperature and the presence of protic species. umons.ac.be

Phosphazenes: Proazaphosphatrane bases, such as 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP), are highly effective superbasic organocatalysts for β-lactone ROP. rsc.orgnih.gov Due to their strong basicity and low nucleophilicity, they are particularly efficient at activating initiator molecules like alcohols, promoting a controlled polymerization. rsc.org

Each of these organobases can promote polymerization in its own distinct manner, governed by its basicity, nucleophilicity, or a combination of both behaviors. rsc.org

Impact on Polymerization Kinetics and Macromolecular Control

The choice of organocatalyst has a profound impact on the polymerization rate and the ability to control the macromolecular characteristics of the resulting polyester (B1180765), such as molecular weight and dispersity (Đ).

Kinetics: The polymerization rate is directly related to the catalyst's basicity and efficiency in initiating the reaction. Comparative studies on the ROP of various functionalized β-lactones have shown that the phosphazene base BEMP is significantly more active than both TBD (guanidine) and DBU (amidine). rsc.org This higher activity allows for rapid polymerization under mild conditions, such as at 60 °C in bulk. rsc.org

Macromolecular Control: The level of control over the polymer's structure is closely tied to the polymerization mechanism initiated by the catalyst.

When these bases are used with a protic initiator like an alcohol, they can facilitate a controlled "activated monomer" or anionic polymerization, leading to polymers with predictable molecular weights and narrow dispersities. wiley-vch.de

However, in the absence of a suitable co-initiator, some nucleophilic catalysts can lead to zwitterionic ring-opening polymerization (ZROP). umons.ac.be ZROP can be complex and may involve side reactions, such as β-elimination in unprotected lactones, which can compromise control over the final polymer structure. umons.ac.be

Detailed analysis using NMR spectroscopy and mass spectrometry has revealed that the nature of the polymer end-groups is directly determined by the specific organocatalyst used, providing insight into the initiation mechanism. rsc.org For instance, BEMP often leads to more well-defined structures compared to TBD or DBU when polymerizing functional β-lactones. rsc.org

The following table summarizes the performance of different organocatalysts in the ROP of benzyl (B1604629) β-malolactone (MLABe), a related β-lactone, demonstrating the comparative effectiveness.

| Catalyst | Monomer/Catalyst Ratio | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ |

| DBU | 50 | 2 | 99 | 10,700 | 1.29 |

| TBD | 50 | 2 | 99 | 10,100 | 1.23 |

| BEMP | 50 | 0.5 | 99 | 10,500 | 1.15 |

| Data sourced from studies on benzyl β-malolactone ROP under specific conditions. rsc.org |

Metal-Based Catalysis in Beta-Lactone Polymerization

Metal-based catalysts are highly efficient for the ROP of cyclic esters, including β-lactones. rsc.org The catalytic activity and selectivity can be finely tuned by modifying the metal center and the surrounding ligand environment. These catalysts can be classified as either homogeneous or heterogeneous.

Homogeneous and Heterogeneous Catalytic Systems

Homogeneous Catalysts: These catalysts are soluble in the reaction medium, which generally leads to high activity and selectivity due to the excellent accessibility of the catalytic sites. nih.govbwise.kr

Alkali and Alkaline Earth Metals: Simple complexes of metals like lithium, sodium, potassium, and magnesium are effective initiators. rsc.org However, simple species like butyllithium (B86547) can lead to poorly controlled polymerizations due to side reactions. rsc.org More complex ligand systems are used to improve control. rsc.org

Rare-Earth Metal Complexes: Yttrium, lanthanum, and other rare-earth metal complexes bearing amino-alkoxy-bisphenolate ligands have demonstrated exceptional performance in the stereoselective ROP of β-lactones. rsc.orgrsc.org

Bimetallic Systems: A highly effective class of homogeneous catalysts for producing β-lactones from epoxides and carbon monoxide involves bimetallic ion pairs of the type [Lewis acid]⁺[Lewis base]⁻, such as [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻. nih.gov While primarily used for monomer synthesis, these systems highlight the power of cooperative catalysis. researchgate.net

Heterogeneous Catalysts: These catalysts are in a different phase from the reaction mixture, typically a solid catalyst in a liquid monomer/solvent. Their primary advantage is the ease of separation from the polymer product and potential for recycling, which is crucial for industrial applications. bwise.krresearchgate.netgoogle.com

Immobilized Complexes: Homogeneous catalysts can be heterogenized by anchoring them to solid supports. researchgate.net For example, active metal complexes have been immobilized on polystyrene supports or within porous organic polymers and covalent triazine frameworks. nih.govresearchgate.net

Performance: While offering practical advantages, heterogeneous catalysts can sometimes suffer from reduced efficiency or activity compared to their homogeneous counterparts. nih.govbwise.kr However, recent advances in creating porous polymer supports with high surface areas are closing this performance gap, achieving high conversion and selectivity. nih.gov For instance, a heterogeneous chromium-based catalyst showed >99% conversion and 90% selectivity in the ring-expansion carbonylation of epoxides to β-lactones. nih.gov

Ligand Design and Metal Center Effects on Polymerization Activity and Selectivity

The rational design of the ligand framework and the careful selection of the metal center are critical for achieving high catalytic activity and, particularly, for controlling the stereochemistry of the resulting polymer. rsc.orgsemanticscholar.org

Ligand Design: The steric and electronic properties of the ligand coordinated to the metal center dictate the catalyst's behavior. In the ROP of racemic β-lactones, modifying the substituents on the ligand can dramatically influence the stereoselectivity of the polymerization.

For example, using yttrium complexes with salan-type [ONNO] ligands, simple modification of the ortho-substituents on the phenolate (B1203915) rings can completely switch the catalyst's selectivity from producing a syndiotactic polymer to an isotactic one. researchgate.netresearchgate.net A catalyst with a bulky cumyl group at the ortho-position can result in syndiotactic poly(3-hydroxybutyrate) (Ps up to 0.91), while changing the substituent to chlorine leads to a highly isotactic polymer (Pm up to 0.93). researchgate.net

Non-covalent interactions (NCIs) between the ligand framework and the incoming monomer have been identified as a key factor in directing this stereoselectivity. rsc.orgrsc.orgresearchgate.net

Metal Center Effects: The choice of the metal ion influences the catalyst's Lewis acidity, the polarity of the metal-initiator bond, and the geometry of the active site, all of which affect performance. rsc.orgsemanticscholar.org

In the ROP of lactide using amino-alkoxy-bisphenolate complexes, smaller rare-earth metals like yttrium afford significantly higher stereoselectivity than larger metals like neodymium or lanthanum. rsc.org

For alkali metal catalysts, the trend in activity can vary depending on the ligand system. For certain iminophenoxide ligands, the activity in lactide ROP follows the order Li > Na > K, whereas for other ligands, the opposite trend is observed, highlighting the intricate interplay between the metal and the ligand. semanticscholar.org

The table below illustrates the powerful effect of ligand and metal choice on the stereoselective ROP of racemic β-butyrolactone (rac-BBL).

| Catalyst System | ortho-Substituent | Resulting Polymer Tacticity | Pm / Pr |

| Y-salan | -Cl | Isotactic | Pm = 0.92 |

| Y-salan | -Cumyl | Syndiotactic | Pr = 0.91 |

| Y-salalen | -Cl | Isotactic | Pm = 0.96 |

| Pm = probability of meso (iso) linkage; Pr = probability of racemo (syndio) linkage. Data sourced from studies with Y[N(SiHMe₂)₂]₃ and various pro-ligands. researchgate.net |

Copolymerization Strategies Involving Beta-Propyl-Beta-propiolactone

Copolymerization expands the properties of materials derived from β-propiolactones by incorporating different monomer units into the polymer chain. This allows for the tuning of thermal properties, degradation rates, and mechanical performance. google.com

Alternating Copolymerization with Cyclic Anhydrides and Carbon Dioxide

The synthesis of polyesters through the alternating copolymerization of epoxides and cyclic anhydrides is a well-established and versatile method. rsc.orgnsf.gov Extending this strategy to include β-lactones and carbon dioxide (CO₂) opens pathways to complex, multi-component copolymers with highly adjustable properties. researchgate.net

Copolymerization with Cyclic Anhydrides: Catalytic systems, often based on chromium or cobalt salen-type complexes, can effectively catalyze the alternating ring-opening copolymerization (ROAC) of epoxides and cyclic anhydrides. nsf.govresearchgate.net While direct alternating copolymerization of β-propiolactone with anhydrides is less common, multicomponent polymerizations are possible. For example, a catalyst can first promote the ROAC of an epoxide and an anhydride (B1165640) to form a polyester block, followed by the sequential ROP of a β-lactone to create a block copolymer. researchgate.net This self-switching behavior, where the catalyst's preference changes as one monomer is consumed, allows for the one-pot synthesis of well-defined block copolymers from a mixture of monomers. researchgate.net

Copolymerization with Carbon Dioxide: The incorporation of CO₂ as a comonomer is a sustainable approach to producing polycarbonates. The terpolymerization of an epoxide, a β-lactone, and CO₂ can yield copolymers containing both ester and carbonate linkages. researchgate.net

Enantioselective catalyst systems based on bimetallic cobalt complexes have been used for the one-pot terpolymerization of cyclohexene (B86901) oxide (CHO), racemic β-butyrolactone (rac-BBL), and CO₂. researchgate.net

Block Copolymerization with Other Cyclic Monomers

The synthesis of block copolymers incorporating beta-propyl-beta-propiolactone with other cyclic monomers is an area of active research, aiming to combine the desirable properties of different polymer segments into a single macromolecule. While specific examples detailing the block copolymerization of beta-propyl-beta-propiolactone are not extensively documented in the provided results, the principles of block copolymerization via ROP are well-established for similar lactones.

For instance, ABA-type block copolymers have been successfully prepared using poly(ethylene glycol) (PEG) as a macroinitiator for the hydrogen transfer polymerization of various monomers. researchgate.net This methodology could theoretically be adapted for beta-propyl-beta-propiolactone, where a telechelic diol of one polymer can initiate the polymerization of a second monomer, leading to the formation of a triblock copolymer. The synthesis of telechelic OH-terminated poly[(R)-3-hydroxyoctanoate] (PHO-diol) from its high molecular weight polymer via catalytic transesterification with ethylene (B1197577) glycol demonstrates the feasibility of creating macroinitiators from polyesters. researchgate.net

Furthermore, the synthesis of diblock copolymers has been demonstrated through sequential living radical polymerization reactions, where one monomer is polymerized first, followed by the addition of a second monomer. google.com This technique allows for the creation of well-defined block copolymers with narrow molecular weight distributions. google.com The combination of a hard block, like poly(3-hydroxybutyrate) (PHB), with a soft block, such as poly(3-hydroxyoctanoate) (PHO), has been shown to improve the mechanical properties of the resulting block copolymer. researchgate.net These examples with structurally related polyesters suggest a viable pathway for the synthesis of block copolymers containing poly(beta-propyl-beta-hydroxypropionate) segments.

Controlled Random Terpolymerization Systems

Controlled random terpolymerization offers a method to fine-tune the properties of polyesters by incorporating three different monomer units into the polymer chain. This approach allows for a high degree of control over the final material's characteristics.

In the context of poly(hydroxyalkanoates), terpolymers can be synthesized from a mixture of substituted lactone starting materials. googleapis.com For example, a terpolymer can be created using beta-propiolactone (B13848), beta-butyrolactone (B51020), and beta-valerolactone as the starting monomers. googleapis.com In such systems, the resulting terpolymer can have a composition with, for instance, 15 to 75 mole percent of the first repeat unit, 75 to 15 mole percent of the second repeat unit, and 1 to 5 mole percent of the third repeat unit. googleapis.com This ability to vary the monomer feed ratios allows for the production of terpolymers with a wide range of properties.

The resulting poly(hydroxyalkanoate) can be a homopolymer, a copolymer, or a terpolymer, depending on the starting lactone materials. google.com Specifically, a terpolymer can be formed where the repeating units are derived from monomers where R1 is methyl and R2 is propyl. google.com The development of cationic terpolymers has also been a focus, with applications in personal care products where they provide conditioning benefits. google.com

Control over Macromolecular Architecture in Poly(beta-propyl-beta-hydroxypropionate) Synthesis

The ability to control the macromolecular architecture of poly(beta-propyl-beta-hydroxypropionate) is crucial for tailoring its physical and chemical properties to specific applications. This control extends to molecular weight and its distribution, the stereochemical arrangement of the polymer chain, and the chemical nature of the polymer end-groups.

Molecular Weight Control and Dispersity

Precise control over molecular weight and achieving a narrow molecular weight distribution (low dispersity, Đ) are hallmarks of a controlled polymerization process. For polyesters like poly(lactic acid) (PLA), achieving high molecular weight is often a challenge in step-growth polymerization due to the difficulty of removing by-products from the increasingly viscous polymer melt. uc.pt

Ring-opening polymerization (ROP) of lactones, including beta-propyl-beta-propiolactone, offers a more direct route to high molecular weight polymers with controlled characteristics. The molecular weight of the resulting polymer can be influenced by factors such as the monomer-to-initiator ratio. In living radical polymerization, a related technique, the molecular weight of a diblock copolymer was observed to be nearly double that of the initial homopolymer block, while maintaining a narrow molecular weight distribution. google.com

The production of poly(hydroxyalkanoates) with a bimodal molecular weight distribution has been shown to confer advantageous physical properties associated with high molecular weights while also reducing melt viscosity. google.com Statistical models like the Schulz-Zimm or Poisson distributions are employed to analyze the molecular weight distributions obtained from techniques such as gel permeation chromatography (GPC).

Stereoregularity Control (Isotactic, Syndiotactic, Heterotactic)

The stereochemistry of the polymer backbone, whether it is isotactic, syndiotactic, or atactic (heterotactic), has a profound impact on the material's properties, including its crystallinity, melting point, and mechanical strength.

For polyesters derived from chiral monomers, such as polylactide (PLA), the stereochemistry of the starting monomer (L- or D-lactide) dictates the stereoregularity of the resulting polymer. The degradation rate of PLA, for example, is significantly influenced by its stereochemical composition. nih.gov A polymer made from a mix of L- and D-lactide units, along with glycolide (B1360168) units, exhibited a much shorter degradation half-life compared to stereochemically pure PLLA. nih.gov

While specific studies on the stereoregularity control of poly(beta-propyl-beta-propiolactone) were not found in the search results, the principles established for other polyesters are applicable. The use of stereoselective catalysts in the ROP of beta-lactones is a key strategy for controlling the tacticity of the resulting polymer. The choice of catalyst can favor the formation of isotactic or syndiotactic polymer chains from a racemic mixture of monomers.

End-Group Functionalization and Polymer Chain-End Modification

The ability to introduce specific chemical functionalities at the ends of polymer chains, known as end-group functionalization, is critical for creating telechelic polymers. google.com These polymers, which have reactive groups at one or both ends, can serve as prepolymers for the synthesis of more complex macromolecular architectures like block copolymers and polymer networks. google.com

A common method for producing telechelic polyesters is through transesterification reactions. For instance, telechelic diols of poly(3-hydroxyalkanoates) have been synthesized by reacting the high molecular weight polymer with a diol like ethylene glycol. researchgate.net This process results in shorter polymer chains with hydroxyl groups at both ends. researchgate.net

Another approach involves the use of functional initiators in the polymerization process. For example, a cycloborane initiator can be used in free radical polymerization, and the terminal borane (B79455) residue can be converted into various functional groups. google.com In the context of poly(3-hydroxypropionate), oligomers with olefinic end-groups have been modified through epoxidation and bromination to create activated oligomers with epoxy and bromide end-groups, respectively. researchgate.net These functionalized oligomers can then be used in subsequent reactions to build more complex polymer structures, such as ABA triblock copolymers. researchgate.net

Reactivity and Mechanistic Studies of Beta Propyl Beta Propiolactone Derivatives

Nucleophilic Ring-Opening Reactions of Beta-Propyl-Beta-propiolactone

The reactivity of beta-propyl-beta-propiolactone is dominated by nucleophilic ring-opening reactions, a consequence of its strained four-membered ring. nih.gov These reactions can proceed via two main pathways, leading to either alkylated or acylated products. nih.gov The specific pathway is influenced by the nature of the attacking nucleophile. nih.gov

Regioselectivity of Ring Cleavage (Acyl C–O vs. Alkyl C–O Bond Scission)

The ring-opening of beta-propiolactones by nucleophiles can occur through two distinct regioselective pathways: cleavage of the acyl C–O bond or the alkyl C–O bond. chinesechemsoc.orgresearchgate.net

Acyl C–O Bond Scission (Acylation): This pathway involves a nucleophilic attack on the carbonyl carbon of the lactone. It is generally favored by "hard" nucleophiles, such as primary amines and hydroxyl groups, under basic conditions. nih.govresearchgate.net This process proceeds through an addition-elimination mechanism. researchgate.net

Alkyl C–O Bond Scission (Alkylation): This pathway involves an SN2 attack on the β-carbon, leading to the cleavage of the alkyl C–O bond. This route is typically preferred by "soft" nucleophiles, like thiols, under neutral or acidic conditions. nih.govresearchgate.net

Computational studies, specifically Density Functional Theory (DFT) calculations, have shown that for the reaction of β-propiolactone, alkylation is energetically more favorable than acylation for all nucleobases. acs.orgresearchgate.net For instance, in the terpolymerization of β-propiolactone (BPL), propylene (B89431) oxide (PO), and CO2, DFT calculations revealed that the ring opening of BPL via alkyl Cβ–O bond cleavage requires significantly less energy (8.6 kcal/mol) than the acyl C(=O)–O bond cleavage (16.9 kcal/mol). chinesechemsoc.org This preference for alkyl C–O scission is a key factor in producing terpolymers with random distributions. chinesechemsoc.org

The Hard and Soft Acids and Bases (HSAB) theory provides a framework for predicting the regioselectivity. nih.gov Hard nucleophiles tend to react with the hard acyl carbon, while soft nucleophiles favor the softer β-carbon, resulting in alkylated products. nih.gov However, the local microenvironment of the nucleophile can also influence its hardness and, consequently, the reaction's outcome. nih.gov

Kinetic and Thermodynamic Aspects of Nucleophilic Attack

The kinetics of nucleophilic attack on β-propiolactone are characteristic of an SN2 reaction, where the rate depends on the concentrations of both the nucleophile and the lactone. nih.gov The high reactivity of β-propiolactone is attributed to its significant ring strain. nih.gov

Kinetic studies have been employed to investigate the alkylating potential of various lactones. researchgate.netresearchgate.net For example, the alkylation reactions of β-propiolactone and β-butyrolactone were studied using 4-(p-nitrobenzyl)pyridine (NBP) as a nucleophilic trap under conditions that mimic a cellular environment. researchgate.netresearchgate.net

Thermodynamically, the polymerization of most cyclic monomers, including β-lactones, is characterized by a negative enthalpy change (ΔH < 0) and a negative entropy change (ΔS < 0), primarily due to the loss of translational degrees of freedom. wiley-vch.de Consequently, polymerization is only feasible when the enthalpic contribution outweighs the entropic one. wiley-vch.de The high ring strain of β-propiolactone contributes to a more negative enthalpy of polymerization, making the process thermodynamically favorable. wiley-vch.de

Computational Chemistry Approaches to Elucidate Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating the reaction mechanisms of β-lactone derivatives, providing insights that are often difficult to obtain through experimental methods alone. acs.orgresearchgate.net

Quantum Chemical Methods for Activation Energy Calculations

Quantum chemical methods are extensively used to calculate the activation energies for the reactions of β-propiolactone. acs.orgnih.gov These calculations help in determining the favorability of different reaction pathways, such as alkylation versus acylation. acs.orgnih.gov

For instance, a computational study on the carcinogenesis of β-propiolactone employed various quantum chemical methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory of the second-order (MP2), and several DFT functionals (B3LYP, M06-2X, and mPWPW91) with different basis sets to calculate the activation free energies (ΔG‡) for its reactions with nucleobases and glutathione (B108866). nih.gov The study found that for the alkylation of methylguanine, the gas-phase activation barrier ranged from approximately 33 kcal/mol (B3LYP) to 52 kcal/mol (semiempirical methods). acs.org Incorporating solvent effects is crucial, as biological reactions occur in solution. acs.org The experimental activation free energy for the alkylation of 4-(p-nitrobenzyl)pyridine by β-propiolactone was determined to be 20.8 ± 0.5 kcal/mol, providing a benchmark for validating the computational results. acs.org

Another study investigating the reaction of β-propiolactone with acs.org-gingerol and glutathione used the Hartree-Fock method with flexible basis sets and implicit solvation models to compute activation free energies. nih.gov The results indicated that acs.org-gingerol is a highly effective scavenger of chemical carcinogens like β-propiolactone. nih.gov

Table 1: Calculated Activation Energies (ΔG‡) for the Alkylation of Methylguanine by β-Propiolactone

| Computational Method | Basis Set | Gas Phase (kcal/mol) |

|---|---|---|

| HF | 6-311++G(d,p) | ~43 |

| B3LYP | 6-311++G(d,p) | ~33 |

| AM1 | - | ~52 |

| PM3 | - | ~52 |

Data sourced from a computational study on β-propiolactone carcinogenesis. acs.org

Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity

DFT has proven to be a powerful method for investigating reaction pathways and the origins of stereoselectivity in reactions involving β-lactones. acs.orgresearchgate.net

DFT studies have been instrumental in elucidating the mechanism of the stereocontrolled synthesis of β-lactams within a acs.orgrotaxane. acs.orgresearchgate.net The calculations suggested a mechanism involving deprotonation, C–C bond formation, and subsequent protonation, with the rotaxane structure influencing the stereochemical outcome. acs.org Distortion/interaction analysis revealed that the uncommon trans-stereoselectivity is attributable to a higher distortion energy of the cis-fumaramide conformation enforced by the rotaxane. researchgate.net

In the context of the terpolymerization of β-propiolactone, epoxides, and CO₂, DFT calculations were used to compare the energy barriers for the ring-opening of BPL via alkyl Cβ–O bond cleavage versus acyl C(=O)–O bond cleavage. chinesechemsoc.org The results strongly supported the predominance of the alkyl C–O bond cleavage pathway, which was consistent with experimental observations from two-dimensional NMR analysis. chinesechemsoc.org

Furthermore, DFT computations have been used to probe the mechanism of isothiourea-catalyzed enantioselective synthesis of perfluoroalkyl-substituted β-lactones, favoring a concerted asynchronous [2+2] cycloaddition pathway over a stepwise aldol (B89426)–lactonization process. rsc.org

Reactions with Biological Nucleophiles: A Mechanistic Perspective

The reaction of beta-propiolactone (B13848) with biological nucleophiles is of significant interest due to its potential biological activity.

Studies have shown that β-propiolactone reacts with various amino acids, and the specificity of these reactions can be controlled by adjusting the pH and temperature. nih.govnih.govresearchgate.net At pH 3.0 and 0°C, the reaction is specific for methionine. nih.govnih.govresearchgate.net At pH 7.0 and 22°C, methionine, cystine, and histidine react almost completely. nih.govnih.govresearchgate.net At pH 9.0 and 22°C, a broader range of amino acids react. nih.govnih.govresearchgate.net

Computational studies have provided a mechanistic understanding of the reactions between β-propiolactone and nucleobases, the building blocks of DNA and RNA. acs.orgresearchgate.netnih.gov These studies have consistently shown that guanine (B1146940) is the most reactive nucleobase towards β-propiolactone, forming adducts primarily through an SN2 alkylation mechanism at the N-7 position. nih.govacs.orgresearchgate.netnih.gov The alkylation pathway is energetically more favorable than acylation for all nucleobases. acs.orgresearchgate.netacs.org

The reaction with glutathione, a key cellular antioxidant, has also been investigated. acs.orgnih.govacs.org Computational results suggest that glutathione can act as an efficient natural scavenger of β-propiolactone, potentially mitigating its genotoxicity by competing with its reaction with DNA. acs.orgnih.govacs.org Interestingly, one in vitro study reported that β-propiolactone produced equal amounts of alkylation and acylation products with glutathione, highlighting the complexity of these reactions. acs.org

Table 2: Reactivity of Beta-propiolactone with Amino Acids at Different Conditions

| pH | Temperature (°C) | Reactive Amino Acids |

|---|---|---|

| 3.0 | 0 | Methionine (specific) |

| 3.0 | 22 | Methionine, Cystine |

| 7.0 | 22 | Methionine, Cystine, Histidine (almost complete reaction) |

| 9.0 | 22 | Most amino acids (at least 85% reaction) |

Data compiled from studies on the reaction of β-propiolactone with amino acids. nih.govnih.govresearchgate.net

Alkylation and Acylation Mechanisms with Model Nucleophiles (e.g., Nucleobases, Glutathione)

The chemical reactivity of β-propiolactone (BPL) and its derivatives, such as beta-propyl-beta-propiolactone, is dominated by the high ring strain of the four-membered lactone ring. This strain facilitates ring-opening reactions when challenged with nucleophiles. Two primary mechanistic pathways are possible: alkylation and acylation. nih.gov

Alkylation (Carboxyethylation): This pathway involves a nucleophilic attack at the β-carbon atom, leading to the cleavage of the C-O bond. This results in the formation of a 3-substituted propionic acid derivative, a process known as carboxyethylation. This is considered an SN2-type reaction. nih.gov

Acylation: This pathway involves a nucleophilic attack at the carbonyl carbon. This attack leads to the cleavage of the acyl-oxygen bond and results in the formation of an ester or amide linkage to a 3-hydroxypropionyl group. nih.gov

The preferred reaction pathway can often be predicted by the Hard and Soft Acids and Bases (HSAB) principle. nih.govpku.edu.cn The carbonyl carbon of the lactone is considered a "hard" electrophilic center, while the β-carbon is a "soft" electrophilic center. nih.gov Consequently, hard nucleophiles tend to react at the hard acyl carbon, while soft nucleophiles favor the soft β-carbon, leading to alkylation. nih.gov

Reactions with Nucleobases

Computational and experimental studies have shown that β-propiolactone readily reacts with the nucleophilic centers in DNA and RNA. nih.goviarc.fr

Mechanism: For all nucleobases, computational studies based on quantum chemical methods reveal that alkylation is an energetically more favorable reaction pathway than acylation. nih.govresearchgate.net Among the DNA bases, guanine is the most reactive, readily forming adducts with BPL through an SN2 reaction mechanism. nih.govresearchgate.net

Reactivity: The primary sites of reaction on nucleic acids are the N7 position of guanine and the N1 position of adenine (B156593). iarc.fr Adducts also form with the N3 position of cytosine. iarc.fr Experimental studies using NMR have confirmed modifications in deoxyguanosine, deoxyadenosine, and cytidine (B196190) after treatment with BPL. nih.govnih.gov In contrast, no reaction products were identified for thymidine (B127349) or uracil (B121893) under the same conditions. nih.gov

Reactions with Glutathione (GSH)

Glutathione (GSH) is a crucial intracellular tripeptide and a potent nucleophile involved in cellular detoxification. nih.gov Its thiol group (RSH) is considered a soft nucleophile. nih.gov

Mechanism: Based on the HSAB principle, the soft thiol group of glutathione would be expected to preferentially attack the soft β-carbon of the lactone, leading to an alkylation product (a thioether). nih.gov However, in vitro studies have demonstrated a surprising outcome: the reaction between BPL and GSH yields approximately equal quantities of the alkylation product (thioether) and the acylation product (thioester). nih.govnih.gov

Scavenging Potential: The activation free energies of the reactions between BPL and glutathione have been calculated, suggesting that glutathione can act as an efficient natural scavenger of BPL. nih.govresearchgate.net This scavenging action may provide a protective mechanism against the genotoxicity of BPL in biological systems. nih.govresearchgate.net

The following table summarizes the reactivity of β-propiolactone with these model nucleophiles.

| Nucleophile | Primary Reaction(s) | Key Findings |

| Guanine | Alkylation | Most reactive nucleobase; reaction proceeds via an SN2 mechanism. nih.govresearchgate.net Alkylation is energetically favored over acylation. nih.gov |

| Adenine | Alkylation | A primary site of reaction on DNA, though generally less reactive than guanine. iarc.fr |

| Cytidine | Alkylation | Modifications are observed experimentally via NMR. nih.govnih.gov |

| Glutathione (GSH) | Alkylation & Acylation | Reacts to form approximately equal amounts of alkylation (thioether) and acylation (thioester) products. nih.gov Acts as an efficient scavenger. nih.govresearchgate.net |

Elucidation of Chemical Adduct Formation and Characterization

The reaction of beta-propyl-beta-propiolactone with biological nucleophiles results in the formation of stable covalent adducts. The identification and characterization of these adducts are crucial for understanding the compound's mechanism of action.

Nucleobase Adducts

The alkylation of DNA by β-propiolactone leads to the formation of several distinct carboxyethyl adducts.

Guanine Adducts: The main product formed is 7-(2-carboxyethyl)guanine (B93588) (7-CEG), resulting from alkylation at the N7 position. semanticscholar.org In vitro studies have also reported the formation of O6-alkylguanine adducts. epa.gov

Other Base Adducts: Other identified adducts include those formed by alkylation at the N1 position of adenine and the N3 position of cytosine and thymine. iarc.fr

Glutathione Adducts

As noted previously, the reaction with glutathione produces two main types of adducts in roughly equal measure. nih.gov

Alkylation Adduct: S-(2-carboxyethyl)glutathione, a thioether, is formed through the nucleophilic attack of the sulfur atom on the β-carbon of the lactone ring. nih.gov

Acylation Adduct: The glutathione thioester of 3-hydroxypropanoic acid is formed via the attack of the sulfur atom on the carbonyl carbon of the lactone. nih.gov

Characterization Methods

A variety of analytical techniques have been employed to elucidate the structures of these adducts.

Nuclear Magnetic Resonance (NMR): NMR spectroscopy has been instrumental in identifying the specific sites of modification on nucleosides. nih.govnih.gov It can effectively distinguish between different isomers, such as N-alkylated versus O-alkylated products, by analyzing chemical shifts and coupling constants. For instance, the presence of NCH₂ and CH₂CO groups can confirm carboxyethylation. nih.gov

Mass Spectrometry (MS): Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying adducts in complex mixtures, such as reaction products with peptides and amino acids. nih.govnih.gov

Spectrophotometry: UV-Vis spectrophotometry has been used to monitor the reaction between BPL and glutathione. The formation of the thioester adduct gives rise to a characteristic absorbance in the region of 233 nm, which is not present in the thioether adduct or the reactants. nih.gov

The table below details the chemical adducts formed from the reaction of β-propiolactone with key biological molecules.

| Nucleophile | Adduct Name | Type | Site of Modification |

| Guanine | 7-(2-carboxyethyl)guanine | Alkylation | N7 |

| Guanine | O6-(2-carboxyethyl)guanine | Alkylation | O6 |

| Adenine | 1-(2-carboxyethyl)adenine | Alkylation | N1 |

| Cytosine | 3-(2-carboxyethyl)cytosine | Alkylation | N3 |

| Glutathione | S-(2-carboxyethyl)glutathione | Alkylation | Thiol group (Sulfur) |

| Glutathione | Glutathione thioester of 3-hydroxypropanoic acid | Acylation | Thiol group (Sulfur) |

Functionalization Strategies for Beta Propyl Beta Propiolactone and Derived Polymers

Monomer Functionalization: Introduction of Diverse Pendant Groups

The incorporation of functional groups into the beta-propyl-beta-propiolactone monomer itself is a powerful strategy for producing polymers with precisely located pendant functionalities. This pre-polymerization approach ensures a uniform distribution of the functional groups along the polymer backbone.

Synthetic Methodologies for Functionalized Beta-Propiolactone (B13848) Monomers